Hepatic Uptake Fraction: Gadoxetic Acid vs. Gadobenate Dimeglumine
Gadoxetic acid demonstrates a hepatic uptake fraction of approximately 50% of the injected dose, compared to only 2-4% for gadobenate dimeglumine, the next strongest hepatobiliary agent [1][2]. This ten-fold difference in hepatocellular uptake directly translates to a more rapid and intense hepatobiliary phase enhancement pattern.
| Evidence Dimension | Hepatic uptake fraction (% of injected dose) |
|---|---|
| Target Compound Data | 50% |
| Comparator Or Baseline | Gadobenate dimeglumine: 2-4% |
| Quantified Difference | 46-48 percentage point absolute difference; approximately 12- to 25-fold higher |
| Conditions | Clinical pharmacokinetic studies; standard clinical dosing regimens |
Why This Matters
This difference enables gadoxetic acid to achieve diagnostic-quality hepatobiliary phase images within 10-20 minutes post-injection, whereas gadobenate requires a 60-120 minute delay, significantly impacting workflow efficiency and patient throughput.
- [1] Lee JM, et al. Properties in comparison: Gadoxetate acid vs Gadobenate dimeglumine. Table 1. PMC3170825. View Source
- [2] Primovist (gadoxetate disodium) Technical Datasheet. PACS.de. View Source
